An In-depth Technical Guide to the Physicochemical Properties of Fenofibric Acid Methyl Ester
An In-depth Technical Guide to the Physicochemical Properties of Fenofibric Acid Methyl Ester
This guide provides a comprehensive technical overview of the core physicochemical properties of Fenofibric Acid Methyl Ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights and the scientific rationale behind the characterization of this important compound.
Introduction: Context and Relevance
Fenofibric Acid Methyl Ester, with the CAS Number 42019-07-8, is primarily known in the pharmaceutical landscape as a significant impurity and reference standard related to the widely prescribed lipid-lowering agent, Fenofibrate.[1][2] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3][4] Fenofibric Acid Methyl Ester is identified as "Fenofibrate Impurity D" in the European Pharmacopoeia (EP).[2][5]
Understanding the physicochemical properties of this methyl ester is not merely an academic exercise. For professionals in drug development and quality control, this knowledge is critical for:
-
Method Development: Designing robust analytical methods (e.g., HPLC, UPLC) for impurity profiling and quantification in Fenofibrate drug substances and products.[1][5]
-
Forced Degradation Studies: Predicting and identifying potential degradants of Fenofibrate under various stress conditions.
-
Reference Standard Characterization: Ensuring the identity, purity, and stability of the reference material used for analytical validation.
This guide provides the foundational data and experimental context necessary to effectively work with and characterize Fenofibric Acid Methyl Ester.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is the bedrock of all subsequent analysis. Fenofibric Acid Methyl Ester is structurally differentiated from Fenofibrate by the substitution of an isopropyl ester with a methyl ester group.
Figure 1: Relationship between Fenofibrate, Fenofibric Acid, and its Methyl Ester.
The diagram above illustrates that while Fenofibrate is hydrolyzed to the active Fenofibric Acid, the Methyl Ester is typically formed via the esterification of Fenofibric Acid, a process relevant in both synthesis and as a potential degradation pathway.[6]
Core Physicochemical Properties
Quantitative data provides the critical parameters for predicting a compound's behavior in various experimental and physiological systems. The known properties of Fenofibric Acid Methyl Ester are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | [2] |
| Synonyms | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid methyl ester; Fenofibrate Impurity D | [1][2][7] |
| CAS Number | 42019-07-8 | [1][2][7] |
| Molecular Formula | C₁₈H₁₇ClO₄ | [1][7] |
| Molecular Weight | 332.78 g/mol | [1][2][7] |
| Melting Point | 89 °C | [1] |
| Appearance | White to pale yellow solid | [8][] |
| Purity | ≥95% (Commercially available) | [2][7] |
| Storage | 2°C - 8°C (Refrigerated) | [1] |
Spectroscopic and Chromatographic Profile
Spectroscopic Identification
The structural features of Fenofibric Acid Methyl Ester give rise to a predictable spectroscopic fingerprint, essential for its unambiguous identification.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups: one for the ketone (~1650-1665 cm⁻¹) and one for the methyl ester (~1725-1730 cm⁻¹). The disappearance of the broad O-H stretch from the parent carboxylic acid and the presence of the ester C-O stretches are key confirmatory features.[10]
-
¹H Nuclear Magnetic Resonance (¹H NMR): Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the two equivalent gem-dimethyl protons (-C(CH₃)₂) around 1.6 ppm, and a complex multiplet pattern in the aromatic region (6.8-7.8 ppm) corresponding to the eight protons on the two phenyl rings.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the compound's molecular weight would be expected. Fragmentation patterns would likely involve cleavage at the ester and ether linkages, providing structural confirmation. Analysis of the isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would show a characteristic ~3:1 ratio for fragments containing the chlorine atom.[5]
Chromatographic Behavior
Fenofibric Acid Methyl Ester is an analyte well-suited for reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Being more nonpolar than its parent molecule, fenofibric acid (due to the esterification of the polar carboxylic acid group), it will be more retained on a C18 or C8 column.
Insight for Method Development: In a typical gradient elution method running from a polar mobile phase (e.g., water/acetonitrile with formic acid) to a less polar one, Fenofibric Acid Methyl Ester will elute later than fenofibric acid but earlier than the more nonpolar Fenofibrate (isopropyl ester). This predictable elution order is fundamental to developing a stability-indicating method capable of resolving the active drug, its active metabolite, and related impurities.
Experimental Protocol: Determination of Solubility
The solubility of a compound is a cornerstone property influencing everything from formulation to bioavailability. A precise and reproducible protocol is essential. The following describes a standard equilibrium shake-flask method, a self-validating system for determining solubility.
Objective: To determine the equilibrium solubility of Fenofibric Acid Methyl Ester in various solvent systems at a controlled temperature.
Figure 2: Workflow for Equilibrium Solubility Determination.
Methodology
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Preparation of Solvent Systems: Prepare relevant solvents such as deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (to simulate gastric fluid), and key organic solvents like methanol and acetonitrile.
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Sample Preparation: Add an excess amount of solid Fenofibric Acid Methyl Ester to a series of glass vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation. For example, add ~10 mg to 2 mL of each solvent.
-
Expert Insight: Using an amount visibly in excess is a self-validating step. If all solid dissolves, the solution was not saturated, and the experiment for that vial is invalid.
-
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
Causality: Constant agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution. A 24-48 hour period is chosen because it is generally sufficient for most small molecules to reach a thermodynamic equilibrium between the solid and solvated states.
-
-
Sample Collection & Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial.
-
Trustworthiness: This filtration step is critical to remove all particulate matter, ensuring that the concentration measured is only from the dissolved compound. Failure to filter properly is a common source of erroneously high and variable results.
-
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Stability and Storage
Storage: Based on supplier recommendations, Fenofibric Acid Methyl Ester should be stored in well-sealed containers under refrigerated conditions (2°C - 8°C) to minimize degradation.[1]
Predicted Stability Profile: As an ester, the primary degradation pathway for Fenofibric Acid Methyl Ester is hydrolysis.
-
Acidic and Basic Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and, more rapidly, basic conditions, which would hydrolyze the compound back to fenofibric acid and methanol. This is a critical consideration during the development of liquid formulations or when choosing cleaning agents for manufacturing equipment.
-
Oxidative and Photolytic Stability: While specific data is limited, the benzophenone core suggests a potential for photolytic degradation. Forced degradation studies exposing the compound to light (as per ICH Q1B guidelines) and oxidative stress (e.g., H₂O₂) would be necessary to fully characterize its stability profile.
Conclusion
Fenofibric Acid Methyl Ester is a compound of significant interest in the quality control and analytical development sectors of the pharmaceutical industry. Its core physicochemical properties—a defined melting point, predictable chromatographic behavior, and susceptibility to hydrolysis—provide the necessary framework for its use as a reference standard. The experimental protocols and scientific rationale detailed in this guide offer a robust foundation for researchers to confidently handle, analyze, and characterize this molecule, ensuring the integrity and accuracy of their work in the broader context of Fenofibrate analysis.
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